N-Methyl vs. N-Unsubstituted Parent: Lipophilicity and Polar Surface Area Differentiation
N-Methylpyrazine-2-sulfonamide demonstrates a computed XLogP3-AA of -0.90 versus -1.26 for the unsubstituted parent pyrazine-2-sulfonamide, representing a Δ logP of +0.36 [1][2]. Concurrently, its topological polar surface area (TPSA) is reduced to 80.3 Ų compared with 85.94 Ų for the parent (Δ TPSA = -5.64 Ų) [1][2]. These computed values suggest improved passive membrane permeability and altered hydrogen-bonding solvation energetics for the N-methylated derivative.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.90; TPSA = 80.3 Ų |
| Comparator Or Baseline | Pyrazine-2-sulfonamide (unsubstituted): XLogP3-AA = -1.26; TPSA = 85.94 Ų |
| Quantified Difference | Δ XLogP3-AA = +0.36; Δ TPSA = -5.64 Ų |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm) and ChemBase (JChem calculator) |
Why This Matters
The 0.36 log unit increase in lipophilicity and 5.64 Ų reduction in TPSA are quantitatively meaningful for predicting differential membrane permeability and oral bioavailability in drug discovery programs, making simple substitution unreliable.
- [1] PubChem. (2025). N-Methylpyrazine-2-sulfonamide (CID 71648161). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/N-Methylpyrazine-2-sulfonamide View Source
- [2] ChemBase. Pyrazine-2-sulfonamide (CBID 237779). Retrieved from http://www.chembase.cn/molecule-237779.html View Source
